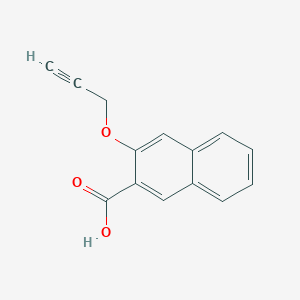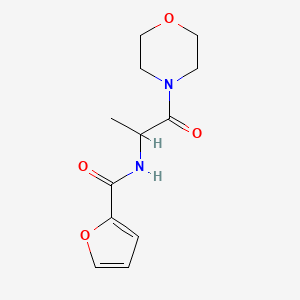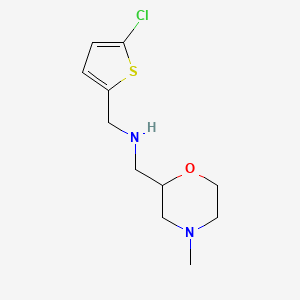![molecular formula C22H17N3O6 B14912692 2-(biphenyl-4-yloxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14912692.png)
2-(biphenyl-4-yloxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(biphenyl-4-yloxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a nitrobenzodioxole moiety, and an acetohydrazide linkage, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of biphenyl-4-yloxyacetohydrazide: This step involves the reaction of biphenyl-4-ol with chloroacetic acid to form biphenyl-4-yloxyacetic acid, which is then converted to biphenyl-4-yloxyacetohydrazide using hydrazine hydrate.
Condensation Reaction: The biphenyl-4-yloxyacetohydrazide is then reacted with 6-nitro-1,3-benzodioxole-5-carbaldehyde under acidic conditions to form the final product, 2-(biphenyl-4-yloxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide derivatives.
Applications De Recherche Scientifique
2-(biphenyl-4-yloxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The biphenyl and benzodioxole moieties may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(biphenyl-4-yloxy)acetohydrazide: Lacks the nitrobenzodioxole moiety.
N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide: Lacks the biphenyl-4-yloxy group.
Uniqueness
2-(biphenyl-4-yloxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is unique due to the combination of its biphenyl, nitrobenzodioxole, and acetohydrazide groups. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs.
Propriétés
Formule moléculaire |
C22H17N3O6 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C22H17N3O6/c26-22(13-29-18-8-6-16(7-9-18)15-4-2-1-3-5-15)24-23-12-17-10-20-21(31-14-30-20)11-19(17)25(27)28/h1-12H,13-14H2,(H,24,26)/b23-12+ |
Clé InChI |
OYKVJVKFBMMMSE-FSJBWODESA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)






![Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14912658.png)





